molecular formula C2H4Cl3N B1294983 2,2,2-Trichloroethylamine CAS No. 4088-19-1

2,2,2-Trichloroethylamine

Cat. No. B1294983
CAS RN: 4088-19-1
M. Wt: 148.41 g/mol
InChI Key: FCLPGDSITYLYCH-UHFFFAOYSA-N
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Description

“2,2,2-Trichloroethanol” is a chemical compound with the formula Cl3C−CH2OH . Its molecule can be described as that of ethanol, with the three hydrogen atoms at position 2 (the methyl group) replaced by chlorine atoms .


Molecular Structure Analysis

The molecular structure of “2,2,2-Trichloroethanol” consists of a central carbon atom bonded to a hydroxyl group and a carbon atom, which is further bonded to three chlorine atoms .


Physical And Chemical Properties Analysis

“2,2,2-Trichloroethanol” is a clear flammable liquid at room temperature, colorless when pure but often with a light yellow color .

Scientific Research Applications

Photovoltaic and Optoelectrical Applications

Triarylamine, a derivative of 2,2,2-trichloroethylamine, has been widely utilized in opto- and electro-active materials due to its excellent electron donating and transporting capabilities. It is particularly prominent in the field of solar cells, where its application in organic photovoltaic functional materials has significantly enhanced the conversion efficiency of next-generation solar cells, especially in dye-sensitized solar cells. This advancement highlights the crucial role of starburst triarylamines in the photovoltaic and optoelectrical domains (Ning & Tian, 2009).

Environmental Contamination and Health Risk Assessment

Trichloroethylene (TCE), closely related to 2,2,2-trichloroethylamine, is a prevalent environmental contaminant. Assessing the health risks of TCE is complex due to its intricate metabolism and toxicity. The U.S. Environmental Protection Agency engaged in extensive scientific outreach to develop its health risk assessment of TCE, incorporating insights from a wide range of groups and individuals. This effort involved addressing critical scientific issues and resulted in a significant number of state-of-the-science publications (Chiu, Caldwell, Keshava, & Scott, 2006).

Degradation in Water and Alkaline Environments

Tris(2-chloroethyl)amine, a variant of 2,2,2-trichloroethylamine, has been studied for its degradation in water and alkaline environments. This research is crucial for understanding decontamination options, especially those using hydroxide-based mixtures employed by armed forces. The study recorded the time-dependent concentration decrease of tris(2-chloroethyl)amine in environments with varying pH, establishing reaction rate constants and examining the influence of temperature on these reactions. This research is pivotal for environmental decontamination strategies (Rozsypal, 2020).

Chemical Synthesis and Organic Reactions

2,2,2-Trichloroethyl imidates, easily prepared from a reaction involving 2,2,2-trichloroethylamine, have proven to be excellent reagents for the synthesis of amidines under mild conditions. These reagents react with various amine nucleophiles, either as free-base or hydrochloride salt, facilitating the synthesis process in organic chemistry (Caron, Wei, Douville, & Ghosh, 2010).

Safety And Hazards

“2,2,2-Trichloroethanol” is considered hazardous. It is combustible, harmful if swallowed, causes skin irritation, and may cause drowsiness or dizziness .

properties

IUPAC Name

2,2,2-trichloroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl3N/c3-2(4,5)1-6/h1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLPGDSITYLYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193857
Record name Ethylamine, 2,2,2-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloroethylamine

CAS RN

4088-19-1
Record name Ethylamine, 2,2,2-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004088191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylamine, 2,2,2-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
Y Watanabe, Y Ueno, C Tanaka, M Okawara, T Endo - Tetrahedron letters, 1987 - Elsevier
Allyl-2,2,2-trichloroethylamine derivatives 3 were cyclized via dichloromethyl radical to afford selectively cis-2,4-disubstituted pyrrolidine derivatives 4 by the treatment with tributyltin …
Number of citations: 39 www.sciencedirect.com
M TAKAMATSU, M SEKIYA - Chemical and Pharmaceutical Bulletin, 1980 - jstage.jst.go.jp
The reaction of 1-trichloromethyl-substituted amines with tert—butoxide has been shown to previde important entries into a number of groups of functionalized amines, ie, 2, 2-…
Number of citations: 17 www.jstage.jst.go.jp
HS Chiu - 1973 - inis.iaea.org
[en] Within the framework of infrared spectroscopic investigations of differently substituted ethyl amine, the effect of chlorine substitution on the hydrogen and deuterium bridge …
Number of citations: 2 inis.iaea.org
M TAKAMATSU, Y TERAO, M SEKIYA - … and Pharmaceutical Bulletin, 1982 - jstage.jst.go.jp
2, 2, 2-Trichloro-and 2, 2-dichloroethylamines were found to suffer monoalkylation with Grignard reagents and alkyllithiums giving, in the main, chain-lengthened β, γ-or α, β-unsaturated …
Number of citations: 8 www.jstage.jst.go.jp
JR Willard, CS Hamilton - Journal of the American Chemical …, 1953 - ACS Publications
CClsJs Carbon,% Hydrogen,% Nitrogen,% Color Caled. Found Caled. Found Caled. Found White 33.77 33.79 2.27 2.39 8.44 8.37 White 25.64 25.55 1.39 1.60 6.41 6.38 …
Number of citations: 10 pubs.acs.org
AN Nesmeianov, LI Zakharkin, RK Freidlina - Bulletin of the Academy of …, 1958 - Springer
Dissociation constants were measured for amines of the series CCl 3 (CH 2 )nNH 2 , in which n=1–4, and for amines of the series CCl 2 =CH(CH 2 )nNH 2 , in which n=1 and 2. …
Number of citations: 3 link.springer.com
N Sakai, M Hirasawa, T Hamajima… - The Journal of Organic …, 2003 - ACS Publications
The copper(II) triflate- and hafnium(IV) triflate-catalyzed aminomethylation of indole (2) with an N-silyl-N,O-acetal 1 containing a trichloromethyl group provides the primary amine …
Number of citations: 37 pubs.acs.org
B Smith - Spectroscopy, 2019 - spectroscopyonline.com
The amine salt functional group contains ionic bonding, and is extremely polar, giving rise to a number of intense and uniquely placed peaks that are easy to identify for primary, …
Number of citations: 26 www.spectroscopyonline.com
RN Ram, S Sadanandan… - Advanced Synthesis & …, 2019 - Wiley Online Library
Here we report a mild and regioselective copper‐catalyzed direct synthesis of multi‐substituted and functionalized NH‐pyrroles in high yields from diverse β,β,β‐trichloroethyl‐NH‐…
Number of citations: 13 onlinelibrary.wiley.com
RN Ram, DK Gupta - Advanced Synthesis & Catalysis, 2016 - Wiley Online Library
This work describes a successful copper(I)‐catalyzed radical cyclization of β‐haloethylallylamines bearing an unprotected NH‐group while retaining catalyst‐redox activity. The …
Number of citations: 7 onlinelibrary.wiley.com

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